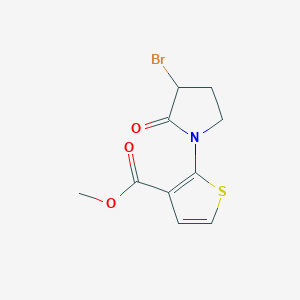

Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate

Description

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound can be understood through comparison with structurally related compounds that have been subjected to X-ray crystallographic analysis. Studies of similar thiophene-pyrrolidine systems reveal that the pyrrolidine ring typically adopts envelope or twist conformations, with significant implications for the overall molecular architecture. In the case of ethyl 1′,1′′-dimethyl-2′′,3-dioxo-3H-dispiro[benzo[b]thiophene-2,3′-pyrrolidine-2′,3′′-indoline]-4′-carboxylate, crystallographic analysis demonstrated that the pyrrolidine ring exhibits a twist conformation with specific puckering parameters q₂ = 0.4626(2) Å and φ₂ = 233.4(2)°.

The thiophene ring system in these compounds maintains planarity, with the sulfur atom contributing to the aromatic character through its lone pair electrons. Crystal structure determinations of related compounds show that the thiophene ring makes characteristic dihedral angles with attached pyrrolidine systems. For instance, in the dispiro compound mentioned above, the thiophene ring makes dihedral angles of 87.98(8)° with the pyrrolidine ring, indicating an almost perpendicular orientation between these two heterocyclic systems. This geometric arrangement is crucial for understanding the electronic properties and potential intermolecular interactions.

The ester functionality at the 3-position of the thiophene ring introduces additional conformational considerations. In related methyl thiophene carboxylate derivatives, the ester group typically adopts an extended conformation to minimize steric interactions. Crystal structure analyses of methyl-3-aminothiophene-2-carboxylate reveal that the ester carbonyl group lies in the same plane as the thiophene ring, with C-O bond lengths ranging from 1.344(2) to 1.446(2) Å. The methyl ester group orientation is influenced by both electronic factors and crystal packing forces.

| Structural Parameter | Typical Range | Reference Compound |

|---|---|---|

| C-S bond length | 1.7113(19)–1.7395(16) Å | Methyl-3-aminothiophene-2-carboxylate |

| C-N bond length | 1.347(2)–1.354(2) Å | Methyl-3-aminothiophene-2-carboxylate |

| C-O bond length | 1.344(2)–1.446(2) Å | Methyl-3-aminothiophene-2-carboxylate |

| Thiophene-Pyrrolidine dihedral angle | 87.98(8)° | Dispiro thiophene-pyrrolidine derivative |

The bromine substituent at the 3-position of the pyrrolidinone ring significantly influences the molecular geometry through both steric and electronic effects. Brominated pyrrolidine derivatives, such as tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, show characteristic distortions in the ring conformation due to the bulky halogen atom. The C-Br bond length typically ranges from 1.90 to 1.95 Å, and the presence of bromine affects the puckering parameters of the five-membered ring.

Electronic Structure and Resonance Effects

The electronic structure of this compound is characterized by complex resonance interactions between the thiophene ring, the pyrrolidinone system, and the ester functionality. The thiophene ring acts as an electron-rich heterocycle due to the contribution of sulfur's lone pair electrons to the aromatic π-system. This electron density can be modulated by the attached substituents, particularly the electron-withdrawing ester group and the nitrogen atom of the pyrrolidinone ring.

Computational studies on related thiophene derivatives have revealed important insights into the electronic structure. Frontier molecular orbital analysis of methyl-3-aminothiophene-2-carboxylate shows that the highest occupied molecular orbital typically involves π-electrons delocalized across the thiophene ring system. The presence of the amino group (analogous to the pyrrolidinone nitrogen in our target compound) introduces additional electron density that can participate in resonance stabilization.

The pyrrolidinone moiety contributes significantly to the overall electronic structure through its amide functionality. The carbonyl group at the 2-position of the pyrrolidinone ring acts as a strong electron-withdrawing group, creating a dipole moment that influences both intramolecular and intermolecular interactions. The nitrogen atom can participate in resonance with the carbonyl group, leading to partial double-bond character in the C-N bond and affecting the overall electron distribution.

The bromine substituent at the 3-position introduces additional electronic complexity through its dual inductive and mesomeric effects. As a halogen, bromine exhibits a strong electron-withdrawing inductive effect that depletes electron density from the pyrrolidinone ring. However, bromine can also participate in weak π-bonding interactions through its lone pair electrons, potentially stabilizing certain conformations.

Electrostatic potential mapping studies of similar compounds reveal distinct regions of positive and negative charge distribution. The carbonyl oxygens typically exhibit the most negative electrostatic potential, making them favorable sites for hydrogen bonding and other electrophilic interactions. The thiophene sulfur atom also shows regions of negative electrostatic potential, though to a lesser extent than the carbonyl oxygens.

| Electronic Property | Characteristic Feature |

|---|---|

| Thiophene π-system | Electron-rich aromatic character |

| Pyrrolidinone carbonyl | Strong electron-withdrawing effect |

| Ester functionality | Moderate electron-withdrawing character |

| Bromine substituent | Strong inductive electron withdrawal |

| Nitrogen atom | Partial positive charge due to amide resonance |

Stereochemical Considerations in Pyrrolidinone-Thiophene Conjugation

The stereochemical aspects of this compound are primarily governed by the conformational preferences of the pyrrolidinone ring and its orientation relative to the thiophene system. The five-membered pyrrolidinone ring exhibits inherent flexibility, leading to multiple possible conformations that can interconvert through pseudorotation mechanisms.

Crystal structure analyses of related spiropyrrolidine-thiophene derivatives demonstrate that these systems can exist in multiple conformational states with similar energies. In one documented case, a spiropyrrolidine scaffold tethered benzothiophene analogue was found to exist in two disordered conformers with equal partial occupancies in the crystal structure. The energy difference between these conformers was calculated to be less than 1 kcal/mol, explaining their coexistence in the crystal with equal percentages.

The conjugation between the pyrrolidinone nitrogen and the thiophene ring introduces significant stereochemical constraints. The nitrogen atom must maintain appropriate orbital overlap with the thiophene π-system to maximize conjugative stabilization. This requirement limits the available conformational space and favors orientations where the nitrogen lone pair can effectively interact with the aromatic system.

The stereochemistry around the bromine-bearing carbon atom (C-3 of the pyrrolidinone ring) represents a particular point of interest. In analogous brominated pyrrolidine systems, such as tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, the halogen atom occupies either axial or equatorial positions depending on the ring pucker. The relative stability of these orientations is influenced by both steric factors and stereoelectronic effects, including potential anomeric-like stabilization involving the adjacent carbonyl group.

Computational conformational analysis of related compounds suggests that the most stable conformations typically position the ester group in an extended arrangement to minimize steric interactions with other substituents. The methyl ester functionality can adopt different rotational orientations around the C-O bond, with preferences determined by the balance between intramolecular interactions and crystal packing forces.

The overall molecular conformation is further influenced by potential intramolecular hydrogen bonding interactions. Although the target compound lacks traditional hydrogen bond donors, weak C-H···O interactions can occur between the thiophene or pyrrolidinone hydrogen atoms and the carbonyl oxygen atoms. These interactions can stabilize specific conformational arrangements and contribute to the overall stereochemical preferences.

| Stereochemical Factor | Influence on Conformation |

|---|---|

| Pyrrolidinone ring pucker | Envelope or twist conformations preferred |

| N-thiophene conjugation | Constrains relative orientation for orbital overlap |

| Bromine stereochemistry | Axial vs. equatorial preferences affect stability |

| Ester group orientation | Extended conformation minimizes steric clashes |

| Weak intramolecular interactions | C-H···O contacts stabilize certain arrangements |

Properties

IUPAC Name |

methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3S/c1-15-10(14)6-3-5-16-9(6)12-4-2-7(11)8(12)13/h3,5,7H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWNELSOOBYSMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)N2CCC(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Pyrrolidinone Derivative

- Starting from 5-oxopyrrolidine-3-carboxylic acid or its derivatives, bromination is performed to introduce a bromine atom at the 3-position of the pyrrolidinone ring.

- Bromination is typically carried out using bromine (Br2) in acetic acid at room temperature or mild heating conditions.

- This step yields an α-bromo carbonyl compound, such as 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid analogs, which serve as intermediates for further reactions.

Esterification to Methyl Ester

- The brominated pyrrolidinone carboxylic acid derivatives are esterified with methanol in the presence of a catalytic amount of sulfuric acid.

- This reaction converts the carboxylic acid group into the corresponding methyl ester, yielding compounds like this compound.

- Esterification is typically performed under reflux conditions to enhance conversion efficiency.

Coupling with Thiophene Derivative

- The brominated pyrrolidinone methyl ester is coupled to the thiophene ring via nucleophilic substitution at the nitrogen atom of the pyrrolidinone ring.

- The thiophene-3-carboxylate moiety is introduced either before or after bromination depending on the synthetic pathway.

- The nitrogen atom of the pyrrolidinone ring acts as a nucleophile, attaching to the thiophene ring at the 2-position, resulting in the target compound this compound.

Reaction Conditions and Yields

Analytical and Characterization Techniques

- Spectroscopic Methods: The compound is characterized by ^1H-NMR and ^13C-NMR, confirming the presence of the bromine-substituted pyrrolidinone and thiophene moieties.

- Crystallography: Single-crystal X-ray diffraction can be employed to determine bond lengths, angles, and stereochemistry of the compound.

- Mass Spectrometry: Confirms the molecular weight and presence of bromine isotopes.

- Chromatography: Thin layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

Research Findings and Challenges

- The bromination step is critical for regioselectivity and yield; conditions must be controlled to avoid polybromination or decomposition.

- The esterification step requires acidic catalysis and reflux conditions to ensure complete conversion.

- The nitrogen substitution coupling is facilitated by the nucleophilicity of the pyrrolidinone nitrogen and the electrophilicity of the thiophene carboxylate derivative.

- The presence of the bromine atom allows further functionalization, which is valuable for pharmaceutical and material science applications.

Summary Table of Preparation Method

| Preparation Stage | Key Reagents | Conditions | Outcome |

|---|---|---|---|

| Bromination | Br2, Acetic acid | RT or 60°C | α-Bromo pyrrolidinone derivative |

| Esterification | Methanol, H2SO4 (catalyst) | Reflux | Methyl ester formation |

| Coupling with Thiophene | Thiophene derivative | Mild heating | Target compound synthesis |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate is being investigated for its potential therapeutic properties. The presence of the bromine atom and the oxopyrrolidine ring enhances its biological activity, making it a candidate for drug development. Here are some key areas of exploration:

- Antimicrobial Activity: Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The thiophene ring may enhance the lipophilicity of the molecule, facilitating better membrane penetration and efficacy against bacterial strains.

- Anticancer Properties: Initial research suggests that derivatives of thiophene compounds can inhibit cancer cell proliferation. The unique substitution pattern of this compound may contribute to selective cytotoxicity towards cancer cells.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules.

- Building Block for Heterocycles: The oxopyrrolidine moiety can be utilized in synthesizing other heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

- Reactions with Nucleophiles: The electrophilic nature of the carbonyl group allows it to react with various nucleophiles, facilitating the formation of new carbon-carbon bonds.

Materials Science

Research into novel materials has identified this compound as a potential candidate for developing advanced materials.

- Conductive Polymers: Thiophene derivatives are known for their electrical conductivity properties. Incorporating this compound into polymer matrices could enhance their electrical properties, making them suitable for applications in organic electronics.

Case Studies

| Study Title | Findings | Reference |

|---|---|---|

| Antimicrobial Activity of Thiophene Derivatives | Demonstrated significant inhibition of bacterial growth using thiophene-based compounds, including derivatives similar to this compound. | ResearchGate |

| Synthesis of Novel Heterocycles | Highlighted the utility of pyrrolidine-containing compounds as intermediates in synthesizing complex heterocycles with potential pharmaceutical applications. | ResearchGate |

| Conductive Polymer Development | Explored the incorporation of thiophene derivatives into polymer systems to enhance conductivity and stability for electronic applications. | American Elements |

Mechanism of Action

The mechanism by which Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Core Structural Features

- Thiophene Derivatives: 3-Thiophenylboronic Acid (C₆H₄SBr): Shares a brominated thiophene backbone but replaces the pyrrolidinone and ester groups with a boronic acid functionality, enabling Suzuki-Miyaura coupling reactions . Example 62 (Patent Compound): Contains a thiophene-3-carboxylate ester and a pyrazolo[3,4-d]pyrimidinyl substituent. Unlike the target compound, it lacks a brominated pyrrolidinone ring but demonstrates the utility of thiophene esters in synthesizing bioactive molecules .

- Pyrrolidinone Derivatives: Non-thiophene analogs, such as 1-bromo-2-ethylhexane (C₆H₁₃Br), highlight the role of bromine in alkylation reactions.

Physicochemical Properties

Structural and Conformational Analysis

- Ring Puckering: The pyrrolidinone ring in the target compound can adopt non-planar conformations. Cremer-Pople parameters () quantify puckering amplitude (q) and phase angle (φ), critical for understanding steric interactions and crystallographic packing .

- Validation : Tools like SHELXL () and PLATON () ensure accurate refinement of bond lengths and angles, particularly for bromine-heavy structures .

Characterization Techniques

- X-ray Diffraction : Used to resolve the crystal structure of analogs (Table 2, ), applicable to the target compound for confirming substituent geometry.

- Thermogravimetric Analysis (TGA) : Measures thermal stability; the ester group in the target compound may lower decomposition temperatures compared to boronic acid derivatives .

- Mass Spectrometry : Example 62’s mass data (560.2 M++1) illustrates the utility of this technique in verifying molecular weight and fragmentation patterns .

Key Research Findings

Reactivity: The bromine atom in the target compound is more electrophilic than in 3-thiophenylboronic acid due to electron-withdrawing effects from the pyrrolidinone ring.

Solubility : The methyl ester group enhances solubility in organic solvents compared to polar boronic acids, facilitating purification.

Biological Activity

Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate, with the molecular formula C10H10BrNO3S, is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a thiophene ring, a pyrrolidinone moiety, and a bromine atom, which contribute to its unique chemical properties. The synthesis typically involves multi-step organic reactions, including bromination and coupling reactions .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These interactions may modulate enzyme activities or receptor functions, influencing signal transduction pathways and metabolic processes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of thiophene have shown promising results in inhibiting tumor growth in various cancer cell lines. The compound's structural features may contribute to its ability to induce apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 (Breast Cancer) | 25.72 ± 3.95 | Induces apoptosis |

| Compound B | U87 (Glioblastoma) | 45.2 ± 13.0 | Cell cycle arrest |

| Methyl 2-(3-bromo...) | TBD | TBD | TBD |

Antiviral Activity

Emerging research indicates that compounds containing the thiophene structure may exhibit antiviral properties. For example, related compounds have been tested against strains of human coronaviruses, showing varying degrees of efficacy . The specific antiviral activity of this compound remains to be fully elucidated but warrants further investigation.

Comparative Studies

To better understand the unique biological properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Similarity | Notable Activity |

|---|---|---|

| Methyl 2-bromothiophene-3-carboxylate | Lacks pyrrolidinone moiety | Moderate anticancer activity |

| Thiophene derivatives | Varies in substituents | Diverse biological activities |

Case Studies and Research Findings

A series of case studies have explored the biological effects of related thiophene derivatives. For instance, one study demonstrated that certain thiophene-based compounds exhibit significant cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells . This suggests a potential therapeutic window for developing anticancer agents based on the thiophene scaffold.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate?

The synthesis typically involves multi-step protocols, including functionalization of the thiophene ring and subsequent coupling with brominated pyrrolidinone derivatives. For example:

- Thiophene ring activation : Methyl thiophene-3-carboxylate derivatives are often synthesized via palladium-catalyzed cross-coupling reactions. Evidence from analogous compounds suggests using Suzuki-Miyaura coupling for introducing substituents (e.g., aryl or heteroaryl groups) .

- Bromination and cyclization : The 3-bromo-2-oxopyrrolidin-1-yl moiety can be introduced via nucleophilic substitution or radical bromination. A common approach involves reacting thiophene intermediates with N-bromosuccinimide (NBS) under controlled conditions .

- Purification : Reverse-phase HPLC (e.g., methanol-water gradients) is effective for isolating the final compound, achieving yields of ~60–85% .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Key for confirming the thiophene backbone and substituent positions. For example, the methyl ester group typically appears as a singlet near δ 3.8–4.0 ppm in 1H NMR, while the carbonyl carbons resonate at ~160–170 ppm in 13C NMR .

- IR spectroscopy : Absorptions at ~1700 cm⁻¹ (C=O stretch) and 650–750 cm⁻¹ (C-Br stretch) validate functional groups .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound?

- Hazards : Skin/eye irritation (Category 2A) and respiratory toxicity (Category 3) are documented for similar thiophene carboxylates. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store in airtight containers at –20°C to prevent degradation.

Advanced Research Questions

Q. How can crystallographic data validation resolve structural ambiguities?

- Software tools : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. The bromine atom’s high electron density aids in phasing, but thermal motion parameters must be carefully adjusted to avoid overfitting .

- Validation metrics : Check R-factors (<5%), bond length deviations (±0.02 Å), and ADDSYM alerts in PLATON to detect symmetry mismatches .

Q. What strategies address discrepancies in spectroscopic or crystallographic data?

- Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations). For example, DFT-optimized structures can simulate 13C NMR spectra to identify misassignments .

- Redundancy in synthesis : Reproduce the synthesis under varying conditions (e.g., temperature, catalyst loading) to isolate pure polymorphs or confirm reaction pathways .

Q. How does the brominated pyrrolidinone moiety influence reactivity?

- Electrophilic sites : The 3-bromo group facilitates nucleophilic substitution (e.g., with amines or thiols) to generate derivatives.

- Ring-opening reactions : Under basic conditions, the 2-oxopyrrolidinone ring can undergo hydrolysis to form carboxylic acid derivatives, which may complicate stability studies .

Q. What mechanistic insights can be gained from kinetic studies of its degradation?

- Hydrolysis kinetics : Monitor pH-dependent degradation using HPLC. The ester group hydrolyzes faster in alkaline conditions (t1/2 ~2–6 hours at pH 9), while the bromine substituent stabilizes the thiophene ring against oxidation .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.